molecular formula C18H18ClN3O6 B11524070 N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2-methyl-1,3-dioxan-2-YL)acetohydrazide

N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2-methyl-1,3-dioxan-2-YL)acetohydrazide

Cat. No.: B11524070
M. Wt: 407.8 g/mol
InChI Key: JKDUDDYENCMRRE-RGVLZGJSSA-N
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Description

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2-methyl-1,3-dioxan-2-YL)acetohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2-methyl-1,3-dioxan-2-YL)acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of the furan-2-carbaldehyde derivative, which is then reacted with the appropriate hydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2-methyl-1,3-dioxan-2-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2-methyl-1,3-dioxan-2-YL)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3-methylphenoxy)-N’-[(5’-(substituted aryl)-furan-2’-yl)methylidene]-acetohydrazides: These compounds share a similar core structure but differ in the substituents on the furan ring.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds have a thiazole ring instead of a furan ring but exhibit similar biological activities.

Uniqueness

N’-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2-methyl-1,3-dioxan-2-YL)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18ClN3O6

Molecular Weight

407.8 g/mol

IUPAC Name

N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-2-(2-methyl-1,3-dioxan-2-yl)acetamide

InChI

InChI=1S/C18H18ClN3O6/c1-18(26-7-2-8-27-18)10-17(23)21-20-11-13-4-6-16(28-13)14-9-12(22(24)25)3-5-15(14)19/h3-6,9,11H,2,7-8,10H2,1H3,(H,21,23)/b20-11+

InChI Key

JKDUDDYENCMRRE-RGVLZGJSSA-N

Isomeric SMILES

CC1(OCCCO1)CC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

CC1(OCCCO1)CC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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